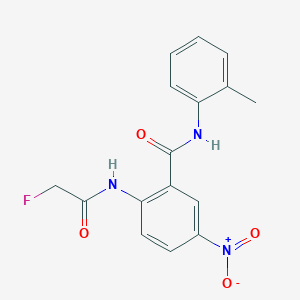

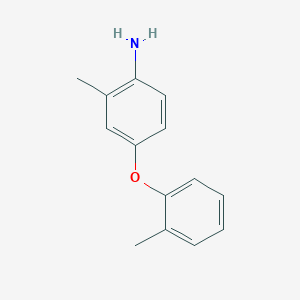

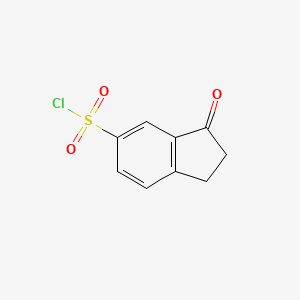

2-(2-氟乙酰胺基)-5-硝基-N-(邻甲苯基)苯甲酰胺

描述

The compound "2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide" is a chemically synthesized molecule that may have potential applications in various fields, including medicinal chemistry and material science. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, structural characteristics, and potential applications, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related fluorinated benzamide compounds often involves multistep reactions, starting with commercially available building blocks. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been used as a starting material for the synthesis of various heterocyclic compounds, indicating that similar methods could potentially be applied to synthesize the compound of interest . Additionally, the synthesis of fluorinated benzimidazole-substituted nitronyl nitroxides suggests that fluorine atoms can be introduced into benzene rings, which could be relevant for the synthesis of "2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide" .

Molecular Structure Analysis

The molecular structure of fluorinated benzamide compounds is often confirmed by techniques such as single-crystal X-ray diffraction . These structures can exhibit various intermolecular interactions, including hydrogen bonds, which are crucial for the stability of the crystal packing . The presence of fluorine atoms can influence the acidity and redox properties of the compounds, as well as their magnetic properties .

Chemical Reactions Analysis

Fluorinated benzamide compounds can participate in a range of chemical reactions. The presence of fluorine atoms can enhance the reactivity of the compound, as seen in the nucleophilic vinylic substitution reactions of gem-difluoroenamides . These reactions can lead to the formation of heterocyclic compounds, such as benzoxazines and benzoxazepin-ones, which may be relevant to the reactivity of "2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide" .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzamide compounds can vary depending on their molecular structure. For example, the introduction of fluorine atoms into the benzene ring can significantly increase the acidity of the compounds . The crystal packing and solid-state arrangement of these compounds are influenced by their functional groups and substituents, which can lead to different crystal systems and space groups . These properties are important for understanding the behavior of the compound in different environments and for potential applications in drug discovery and material science .

科学研究应用

合成和结构表征

- Deng等人(2014年)合成了一种类似化合物的晶体,即4-氟-N-(2-甲基-5-((2-(对甲苯氧基)乙酰胺基)甲基)嘧啶-4-基)苯甲酰胺。该化合物通过NMR、IR、MS和X射线单晶测定等各种技术进行了表征,有助于理解相关化合物的结构和性质(Deng et al., 2014)。

生物应用

组蛋白去乙酰化酶抑制和抗肿瘤活性:

- Saito等人(1999年)对一种苯甲酰胺衍生物MS-27-275进行了研究,以评估其抑制组蛋白去乙酰化酶(HDA)的能力,这与类似苯甲酰胺化合物的研究相关。该化合物在体内显示出明显的抗肿瘤活性,表明在癌症治疗中具有潜在应用(Saito et al., 1999)。

抗微生物活性:

- Ertan等人(2007年)合成了苯甲酰胺衍生物并评估了它们的抗微生物活性。这项研究有助于了解2-(2-氟乙酰胺基)-5-硝基-N-(邻甲苯基)苯甲酰胺在类似应用中的潜力(Ertan et al., 2007)。

化学性质和合成

- 合成技术:

- Al‐Sehemi等人(2017年)探讨了N,N-二酰基苯胺衍生物的合成和表征,其中包括结构与2-(2-氟乙酰胺基)-5-硝基-N-(邻甲苯基)苯甲酰胺相关的化合物。这项研究有助于了解类似化合物的合成途径和化学性质(Al‐Sehemi等人,2017)。

药物发现中的应用

- 病毒蛋白酶抑制剂:

- Jamalan等人(2020年)进行了一项研究,重点关注SARS-CoV-2的类似蛋白酶的抑制剂,展示了相关苯甲酰胺化合物在抗病毒药物发现中的应用(Jamalan et al., 2020)。

材料科学和光学

- 非线性光学性质:

- Yanes等人(1997年)研究了一种相关化合物N-(5-硝基-2-吡咯啉基苯基)三氟乙酰胺,重点关注其分子结构和非线性光学性质。这表明类似化合物在材料科学和光学中具有潜在应用(Yanes et al., 1997)。

安全和危害

属性

IUPAC Name |

2-[(2-fluoroacetyl)amino]-N-(2-methylphenyl)-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O4/c1-10-4-2-3-5-13(10)19-16(22)12-8-11(20(23)24)6-7-14(12)18-15(21)9-17/h2-8H,9H2,1H3,(H,18,21)(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMGVBGVESPOHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20615579 | |

| Record name | 2-(2-Fluoroacetamido)-N-(2-methylphenyl)-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide | |

CAS RN |

56287-72-0 | |

| Record name | 2-(2-Fluoroacetamido)-N-(2-methylphenyl)-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B1321531.png)

![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1321549.png)

![7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B1321562.png)